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molecular formula C10H9FN2S B8323708 N-(4-Fluorophenyl)-N-methylthiazol-5-amine

N-(4-Fluorophenyl)-N-methylthiazol-5-amine

Cat. No. B8323708
M. Wt: 208.26 g/mol
InChI Key: LKUNKNOPMRXBFT-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

5.0 g (40 mmol) of 4-fluoro-N-methylaniline and 3.6 mL (40 mmol) of 2-bromothiazole were added to a suspension of 1.9 g (81 mmol) of NaH in 100 mL of DMF, and the suspension was stirred overnight at rt. The reaction mixture was concentrated onto 20 g of silica in vacuo and the residue purified by flash chromatography eluting with a linear gradient of 20% EtOAc in hexane to 100% EtOAc to deliver the desired compound. MS (M+H)+ 209.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([NH:6][CH3:7])=[CH:4][CH:3]=1.Br[C:11]1[S:12][CH:13]=[CH:14][N:15]=1.[H-].[Na+]>CN(C=O)C>[F:1][C:2]1[CH:9]=[CH:8][C:5]([N:6]([CH3:7])[C:13]2[S:12][CH:11]=[N:15][CH:14]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(NC)C=C1
Name
Quantity
3.6 mL
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated onto 20 g of silica in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography
WASH
Type
WASH
Details
eluting with a linear gradient of 20% EtOAc in hexane to 100% EtOAc

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC=C(C=C1)N(C1=CN=CS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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